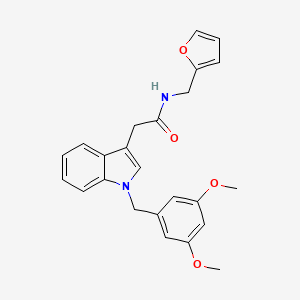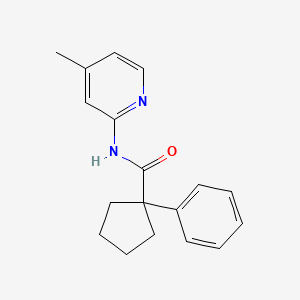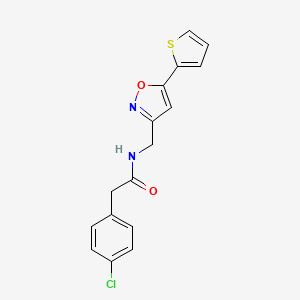![molecular formula C20H25N5O2 B2680427 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 950300-90-0](/img/structure/B2680427.png)
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a 4-methylpiperazin-1-yl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
准备方法
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions, such as heating with phosphorus oxychloride (POCl3) to form the core structure.
Substitution reactions:
Purification: The final product is typically purified using column chromatography and recrystallization techniques to obtain a high-purity compound.
化学反应分析
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
科学研究应用
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .
相似化合物的比较
When compared to other similar compounds, 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylmethyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine: This compound shares the pyrazolo[1,5-a]pyrimidine core but differs in the substituents, leading to different chemical and biological properties.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Another related compound with a pyrimidine core, but with different functional groups, resulting in distinct reactivity and applications.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-11-20(24-9-7-23(2)8-10-24)25-19(21-14)13-16(22-25)15-5-6-17(26-3)18(12-15)27-4/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHJMUWWSXHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide](/img/structure/B2680348.png)
![Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2680350.png)

![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)
![N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2680354.png)
![Potassium 4-(aminomethyl)-1'-[(tert-butoxy)carbonyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate](/img/structure/B2680360.png)
![1-methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2680361.png)
![3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2680363.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B2680364.png)
![1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2680365.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide](/img/structure/B2680366.png)

